3-(2-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride
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Overview
Description
3-(2-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a 2-methoxyphenyl group attached to the imidazolidine ring, which is further substituted with a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate imidazolidine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as alcohols or amines.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)-2-oxoimidazolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-(2-Methoxyphenyl)-2-oxoimidazolidine-1-methyl ester: Contains a methyl ester group instead of a carbonyl chloride group.
3-(2-Methoxyphenyl)-2-oxoimidazolidine-1-amine: Features an amine group in place of the carbonyl chloride group.
Uniqueness
The presence of the carbonyl chloride group in 3-(2-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride makes it unique compared to its similar compounds. This functional group imparts distinct reactivity and allows for specific chemical transformations that are not possible with other derivatives.
Properties
CAS No. |
62868-41-1 |
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Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C11H11ClN2O3/c1-17-9-5-3-2-4-8(9)13-6-7-14(10(12)15)11(13)16/h2-5H,6-7H2,1H3 |
InChI Key |
GZBVDVQOPJZPCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)C(=O)Cl |
Origin of Product |
United States |
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